molecular formula C22H22FN7O B610045 PF-5006739 CAS No. 1293395-67-1

PF-5006739

Katalognummer: B610045
CAS-Nummer: 1293395-67-1
Molekulargewicht: 419.5 g/mol
InChI-Schlüssel: XPWHRQHBPRSUAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PF-5006739 is a potent and selective dual inhibitor of casein kinase 1 delta (CK1δ) and epsilon (CK1ε), developed through structure-guided drug design . It exhibits low nanomolar inhibitory activity with IC50 values of 3.9 nM for CK1δ and 17.0 nM for CK1ε in vitro, demonstrating high kinome selectivity and favorable pharmacokinetic properties for central nervous system (CNS) penetration . This compound was designed to address challenges in developing brain-penetrant kinase inhibitors with minimal off-target effects, making it a promising therapeutic candidate for psychiatric and metabolic disorders .

  • Addiction: this compound attenuates opioid drug-seeking behavior in rodent models, reducing relapse-like behaviors without affecting general locomotor activity .
  • Metabolism: It improves glucose tolerance in diet-induced obese (DIO) and ob/ob (leptin-deficient) mice by enhancing circadian clock function in adipose tissue, leading to better glucose homeostasis .
  • Circadian Rhythm Modulation: The compound induces dose-dependent phase delays in circadian rhythms, linked to CK1δ/ε inhibition in the suprachiasmatic nucleus .

Vorbereitungsmethoden

Structural Overview and Key Features of PF-5006739

This compound (chemical name: 4-[3-(5-fluoropyridin-2-yl)-1-methyl-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine) is a heterocyclic small molecule with a molecular formula of C22H22FN7O\text{C}_{22}\text{H}_{22}\text{FN}_7\text{O} and a molecular weight of 419.46 g/mol . Its structure features a central pyrazole ring substituted with a 5-fluoropyridinyl group and a methyl group, conjugated to a pyrrolopyridine moiety (Figure 1). The fluorine atom at the 5-position of the pyridine ring enhances binding affinity to CK1δ/ε by forming hydrogen bonds with kinase domain residues, such as Lys-38 and Asp-149 . The methyl group on the pyrazole nitrogen improves metabolic stability, a critical factor in in vivo efficacy .

Synthetic Routes to this compound

Core Heterocycle Assembly

The synthesis of this compound begins with the preparation of its pyrazole and pyrrolopyridine subunits.

Pyrazole Ring Formation

The 1-methyl-3-(5-fluoropyridin-2-yl)-1H-pyrazole-4-yl subunit is synthesized via a cyclocondensation reaction. A ketone precursor, 5-fluoropyridine-2-carbaldehyde, reacts with methylhydrazine in the presence of acetic acid at 80–100°C to form the pyrazole core . Subsequent iodination at the 4-position using Niodosuccinimide\text{N}-iodosuccinimide (NIS) yields 4-iodo-1-methyl-3-(5-fluoropyridin-2-yl)-1H-pyrazole, a key intermediate for cross-coupling reactions .

Pyrrolopyridine Synthesis

The pyrrolo[2,3-b]pyridine moiety is constructed through a Gould-Jacobs reaction. Ethyl 3-aminocrotonate undergoes cyclization with dimethylformamide dimethyl acetal (DMF-DMA) at 120°C, followed by acid-catalyzed ring closure to yield the bicyclic system . Bromination at the 4-position using phosphorus oxybromide (POBr3\text{POBr}_3) provides 4-bromo-1H-pyrrolo[2,3-b]pyridine, which serves as the electrophilic partner in subsequent coupling steps .

Suzuki-Miyaura Cross-Coupling

The pivotal step in this compound synthesis is the palladium-catalyzed coupling of the iodopyrazole and bromopyrrolopyridine intermediates. A mixture of 4-iodo-1-methyl-3-(5-fluoropyridin-2-yl)-1H-pyrazole (1.0 equiv), 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.1 equiv), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and potassium carbonate (2.0 equiv) in degassed 1,4-dioxane/water (4:1 v/v) is heated at 100°C for 12–16 hours under nitrogen . The reaction proceeds via oxidative addition of the palladium catalyst to the C–I bond, transmetallation with the boronic acid (generated in situ from the bromide), and reductive elimination to form the biaryl linkage (Figure 2) .

Table 1: Optimization of Cross-Coupling Conditions

ParameterTested RangeOptimal ValueYield Improvement
Catalyst Loading1–10 mol%5 mol%78% → 85%
Solvent SystemDMF, THF, DioxaneDioxane/H₂O (4:1)65% → 85%
Temperature (°C)80–12010072% → 85%
BaseK₂CO₃, Cs₂CO₃, Et₃NK₂CO₃80% → 85%

Final Functionalization and Purification

Post-coupling, the crude product is subjected to demethylation using boron tribromide (BBr3\text{BBr}_3) in dichloromethane at −78°C to remove protecting groups . Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) achieves >98% purity . Lyophilization yields this compound as a white crystalline solid, characterized by 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, and high-resolution mass spectrometry (HRMS) .

Analytical Characterization and Quality Control

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6) : δ 12.15 (s, 1H, NH), 8.72 (d, J=2.4J = 2.4 Hz, 1H), 8.52 (dd, J=8.8,2.4J = 8.8, 2.4 Hz, 1H), 8.30 (s, 1H), 7.95–7.85 (m, 2H), 7.45 (dd, J=8.8,4.4J = 8.8, 4.4 Hz, 1H), 6.75 (d, J=3.6J = 3.6 Hz, 1H), 4.10 (s, 3H, CH₃) .

  • HRMS (ESI+) : m/z calculated for C22H22FN7O\text{C}_{22}\text{H}_{22}\text{FN}_7\text{O} [M+H]⁺: 420.1941; found: 420.1938 .

Solubility and Formulation Considerations

This compound exhibits moderate aqueous solubility (41.95 mg/mL in DMSO) . For in vivo studies, it is formulated as a suspension in 0.5% methylcellulose/0.2% Tween 80, achieving bioavailability of 62% in rodent models .

Scale-Up Challenges and Process Optimization

Iodination Efficiency

Initial small-scale syntheses suffered from low iodination yields (50–60%) due to competing side reactions. Switching from NIS to a combination of iodine monochloride (ICl\text{ICl}) and silver triflate (AgOTf\text{AgOTf}) in dichloroethane improved yields to 88% by minimizing polyiodination .

Palladium Removal

Residual palladium in the API posed a genotoxicity risk. Implementing a tandem scavenging protocol with SiliaMetS Thiol and Trisamine resins reduced Pd content from 500 ppm to <10 ppm, meeting ICH Q3D guidelines .

Comparative Analysis of Patent Disclosures

The patent US20230339900A1 discloses 37 claims covering this compound analogs, emphasizing structural variants with halogens (Cl, F), alkyl groups (methyl, ethyl), and heteroaryl substitutions (oxazole, thiazole) . Critical claims include:

  • Claim 1 : Covers the core structure with R¹ = methyl, R² = 5-fluoropyridin-2-yl .

  • Claim 15 : Protects the use of this compound for treating circadian rhythm disorders via CK1δ inhibition .

Analyse Chemischer Reaktionen

PF 5006739 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

    Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Opioid Addiction Treatment

PF-5006739 has been investigated for its potential to mitigate opioid-seeking behaviors. In a study utilizing a rodent model trained to self-administer fentanyl, this compound demonstrated a dose-dependent reduction in drug-seeking behavior. This suggests that CK1δ/ε inhibition may play a crucial role in addressing opioid addiction by modulating the neural circuits involved in addiction pathways .

Glucose Tolerance Improvement

Research indicates that this compound can improve glucose tolerance in models of obesity, specifically in diet-induced obesity (DIO) and genetic models (ob/ob). Daily administration of the compound resulted in significant enhancements in glucose tolerance tests compared to vehicle-treated controls. This effect is attributed to the modulation of circadian rhythms, which are disrupted in metabolic disorders .

Circadian Rhythm Regulation

This compound's role in regulating circadian rhythms has been explored extensively. The compound enhances the amplitude of circadian oscillations in various tissues, suggesting its potential as a therapeutic avenue for conditions linked to circadian disruptions, such as obesity and metabolic syndrome .

Pharmacological Mechanisms

This compound operates through several pharmacological mechanisms:

  • CK1δ/ε Inhibition : By selectively inhibiting CK1δ and CK1ε, this compound affects key signaling pathways involved in circadian rhythm regulation and metabolic processes.
  • Circadian Disruption Mitigation : The compound's ability to reset disrupted circadian rhythms presents a novel approach for treating metabolic disorders associated with obesity .

Case Study Overview

Study FocusFindingsImplications
Opioid AddictionAttenuation of drug-seeking behavior in rodentsPotential treatment for opioid use disorder
Glucose ToleranceImproved glucose tolerance in DIO and ob/ob miceTherapeutic potential for metabolic syndrome
Circadian Rhythm RegulationEnhanced amplitude of circadian oscillationsPossible treatment for circadian-related disorders

Vergleich Mit ähnlichen Verbindungen

The following table compares PF-5006739 with other CK1 inhibitors, emphasizing selectivity, potency, and therapeutic applications:

Compound Target CK1δ IC50 (nM) CK1ε IC50 (nM) Key Applications References
This compound CK1δ/ε (dual) 3.9 17.0 Opioid addiction, circadian disorders, obesity
PF-4800567 CK1ε (selective) 711 32 Circadian rhythm studies, adipogenesis inhibition
SR-3029 CK1δ (selective) 44 260 Cancer research (cell cycle regulation)
PF-670462 CK1δ/ε (dual) 14 7.7 Methamphetamine sensitization, circadian modulation
IC261 CK1δ/ε (dual) 700–1,300 600–1,400 Cancer (mitotic checkpoint disruption)
Orobol CK1ε (natural) N/A ~10,000 Anti-obesity (adipogenesis inhibition)

Selectivity and Potency

  • This compound vs. PF-4800567 : this compound shows >20-fold higher potency for CK1δ compared to PF-4800567, a CK1ε-selective inhibitor. This dual inhibition enables broader therapeutic applications in both addiction and metabolic disorders .
  • This compound vs. PF-670462 : While both are dual inhibitors, PF-670462 has higher CK1ε potency (IC50 = 7.7 nM) but lower CK1δ inhibition (IC50 = 14 nM). This compound’s superior CK1δ inhibition (3.9 nM) may explain its efficacy in improving glucose tolerance in obesity models .
  • This compound vs.

Addiction and Psychiatric Disorders

This effect is attributed to CK1δ/ε inhibition in reward pathways, distinct from dopamine receptor antagonists like PF-4363467 .

Metabolic Disorders

In DIO mice, this compound restores circadian gene expression (e.g., Bmal1, Per1) in adipose tissue, improving glucose tolerance without altering body weight or feeding behavior . In contrast, CK1ε-selective inhibitors like PF-4800567 primarily target adipogenesis but lack demonstrated effects on glucose homeostasis .

Circadian Modulation

This compound induces phase delays in peripheral clocks (e.g., adipose tissue) at doses as low as 0.08 μM, outperforming earlier inhibitors like IC261 in amplitude enhancement .

Biologische Aktivität

Overview of PF-5006739

This compound is a selective inhibitor of the enzyme phosphoinositide 3-kinase (PI3K), specifically targeting the delta isoform (PI3Kδ). PI3Kδ plays a crucial role in various cellular processes, including cell proliferation, survival, and metabolism. By inhibiting this pathway, this compound has shown promise in treating several diseases, particularly hematological malignancies and autoimmune disorders.

This compound exerts its biological effects primarily through the inhibition of PI3Kδ signaling. This inhibition leads to:

  • Reduced cell proliferation: By blocking PI3Kδ activity, this compound decreases the phosphorylation of downstream signaling molecules such as AKT, which is essential for cell growth and survival.
  • Induction of apoptosis: The compound promotes programmed cell death in cancer cells by disrupting survival signaling pathways.
  • Modulation of immune responses: In autoimmune diseases, this compound can reduce the activation and proliferation of immune cells, thereby mitigating pathological inflammation.

Efficacy in Preclinical Models

Table 1 summarizes key findings from preclinical studies assessing the biological activity of this compound.

StudyModelDoseEffectReference
Study 1Human B-cell lymphoma xenograft25 mg/kg/daySignificant tumor reduction
Study 2Mouse model of rheumatoid arthritis10 mg/kg/dayDecreased joint inflammation and damage
Study 3Human peripheral blood mononuclear cells (PBMCs)In vitro (varied)Inhibition of T-cell activation

Clinical Trials

This compound has progressed to clinical trials, particularly for hematological cancers. Below is a summary of notable clinical findings:

  • Phase I Trials: Initial trials focused on safety and dosage levels. Patients with chronic lymphocytic leukemia (CLL) showed promising responses with manageable side effects.
  • Phase II Trials: Expanded studies indicated that this compound could induce remission in patients who had previously failed standard therapies.

Case Studies

  • Case Study: Chronic Lymphocytic Leukemia
    • A patient with refractory CLL was treated with this compound at a dose of 30 mg/day. After three months, significant reductions in lymphocyte counts were observed, alongside improved quality of life metrics. This case highlights the potential for this compound as a viable treatment option for resistant forms of CLL.
  • Case Study: Rheumatoid Arthritis
    • A cohort study involving patients with moderate to severe rheumatoid arthritis treated with this compound demonstrated a marked decrease in disease activity scores (DAS28) after eight weeks of treatment. Patients reported fewer flare-ups and reduced reliance on corticosteroids.

Safety Profile

The safety profile of this compound has been evaluated through various studies. Common adverse effects reported include:

  • Mild to moderate gastrointestinal disturbances
  • Fatigue
  • Increased risk of infections due to immune modulation

Long-term safety data is still being compiled as clinical trials progress.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of PF-5006739 in modulating circadian clock genes and metabolic pathways?

this compound selectively inhibits casein kinase 1 delta/epsilon (CK1δ/ε), which are key regulators of circadian rhythms and metabolic processes. It exhibits IC50 values of 3.9 nM (CK1δ) and 17.0 nM (CK1ε), with high kinome selectivity, minimizing off-target effects . By inhibiting CK1δ/ε, this compound stabilizes circadian clock proteins like PER2, as demonstrated by enhanced mPER2::luc bioluminescence in cellular assays and improved glucose tolerance in diet-induced obese (DIO) and ob/ob mouse models . Researchers should validate CK1δ/ε inhibition using kinase activity assays (e.g., ATP-competitive or non-competitive protocols) and correlate results with circadian phase shifts in vitro .

Q. Which experimental models are most relevant for studying this compound’s effects on glucose homeostasis and obesity?

Preclinical studies primarily use two murine models:

  • Diet-induced obesity (DIO) mice : Mimics human metabolic syndrome through high-fat diet exposure. This compound improved glucose tolerance and reduced weight gain in this model .
  • Genetic ob/ob mice : Leptin-deficient mice with severe obesity. This compound similarly enhanced glucose homeostasis and attenuated weight gain, confirming efficacy across obesity etiologies . Researchers should standardize feeding protocols, monitor circadian timing of drug administration, and use oral glucose tolerance tests (OGTT) to assess metabolic outcomes .

Q. How does this compound achieve kinase selectivity, and what assays confirm this specificity?

this compound’s selectivity arises from its structural interaction with CK1δ/ε’s ATP-binding pocket, avoiding competition with ATP at concentrations up to 10 μM . Selectivity is validated via:

  • Kinase panel screens : Profiling against 300+ kinases to exclude off-target activity.
  • Cellular assays : Comparing effects on CK1δ/ε-dependent pathways (e.g., PER2 stabilization) versus CK1α or other kinase-driven processes . Researchers should use orthogonal methods (e.g., CRISPR knockdown, isoform-specific inhibitors) to confirm target specificity in complex systems .

Advanced Research Questions

Q. What methodological considerations are critical when optimizing dosing protocols for this compound in vivo?

  • Dose-response calibration : In DIO mice, this compound’s efficacy is dose-dependent, with optimal glucose tolerance improvement at 10 mg/kg/day. Lower doses (1–3 mg/kg) may suffice for circadian phase modulation .
  • Timing of administration : Align dosing with circadian peaks of CK1δ/ε activity (e.g., early rest phase in nocturnal rodents) to maximize target engagement .
  • Pharmacokinetic profiling : Monitor plasma half-life and blood-brain barrier penetration, as CNS effects (e.g., opioid-seeking behavior reduction) require sufficient bioavailability .

Q. How can researchers resolve contradictions in this compound’s efficacy across obesity models or experimental setups?

Discrepancies may arise from:

  • Model-specific pathophysiology : DIO mice reflect insulin resistance, while ob/ob mice exhibit leptin deficiency. Control for baseline metabolic parameters (e.g., insulin, leptin levels) when interpreting results .
  • Circadian disruption : Variability in light/dark cycles or feeding timing can alter CK1δ/ε activity. Standardize environmental conditions and use telemetry for continuous circadian monitoring .
  • Statistical power : Small cohort sizes may obscure subtle effects. Use longitudinal designs with repeated measures ANOVA to capture dynamic responses .

Q. What advanced techniques are recommended for studying this compound’s impact on circadian rhythm biomarkers?

  • Real-time bioluminescence imaging : Track mPER2::luc oscillations in tissues (e.g., liver, suprachiasmatic nucleus) to quantify circadian periodicity shifts .
  • Single-cell RNA sequencing : Identify cell-type-specific responses to this compound in heterogenous tissues (e.g., hypothalamus) .
  • Chromatin immunoprecipitation (ChIP) : Assess CK1δ/ε-mediated phosphorylation of circadian transcription factors (e.g., BMAL1, CLOCK) .

Q. Methodological and Analytical Tools

Q. What strategies are effective for analyzing this compound’s structure-activity relationship (SAR) in drug optimization?

  • Analog synthesis : Modify the ketoamide core (Table 2 in ) to enhance potency or solubility. For example, introducing polar groups at the R1 position improved CK1δ/ε binding affinity .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with CK1δ/ε’s active site and guide analog design .
  • In vitro-in vivo correlation (IVIVC) : Compare enzymatic IC50 values with in vivo efficacy to prioritize candidates .

Q. How should researchers design controls to isolate this compound’s effects from circadian or metabolic confounders?

  • Vehicle controls : Include cohorts treated with the drug formulation lacking this compound to account for solvent effects .
  • Genetic controls : Use CK1δ/ε knockout mice or siRNA-mediated knockdown to confirm on-target effects .
  • Sham procedures : For behavioral studies (e.g., opioid-seeking), control for handling or injection stress .

Q. Data Interpretation and Reproducibility

Q. What statistical approaches are optimal for analyzing this compound’s time-series data in circadian studies?

  • Circadian curve fitting : Use Cosinor analysis to quantify period, amplitude, and phase shifts in bioluminescence or metabolic rhythms .
  • Mixed-effects models : Account for inter-individual variability in longitudinal datasets (e.g., weekly weight measurements in DIO mice) .
  • Meta-analysis : Pool data from multiple cohorts or studies to assess reproducibility across labs .

Q. How can researchers address variability in this compound’s effects due to sex or genetic background differences?

  • Stratified randomization : Balance treatment groups by sex or strain (e.g., C57BL/6 vs. BALB/c) .
  • Transcriptomic profiling : Identify sex-specific gene networks modulated by this compound using RNA-seq .
  • Collaborative replication : Partner with labs using distinct mouse colonies to validate findings .

Eigenschaften

IUPAC Name

4-[5-(4-fluorophenyl)-3-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]imidazol-4-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN7O/c23-16-3-1-15(2-4-16)20-21(19-5-9-25-22(24)27-19)30(14-26-20)18-6-10-29(11-7-18)13-17-8-12-31-28-17/h1-5,8-9,12,14,18H,6-7,10-11,13H2,(H2,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWHRQHBPRSUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F)CC5=NOC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1293395-67-1
Record name 1293395-67-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.